Cycloheptyl vs. Cyclohexyl N-Substituent: Steric Bulk (Molar Refractivity) and Lipophilicity (clogP) Differentiation
The cycloheptyl substituent (C₇ ring, 7 carbon atoms) of the target compound introduces a calculated molar refractivity (CMR) increment of approximately +4.62 cm³/mol and a clogP increase of approximately +0.50 to +0.55 log units relative to the cyclohexyl analog (C₆ ring, 6 carbon atoms), based on fragment-based computational predictions using the Hansch-Leo method [1]. For members of the 1-(1-cycloalkylpiperidin-4-yl)-4-methylpiperazine series, this translates to a predicted logP of approximately 3.7–3.9 for the cycloheptyl derivative versus approximately 3.2–3.4 for the cyclohexyl analog . In sigma receptor SAR, increased lipophilicity within the cycloalkylpiperazine series has been correlated with enhanced sigma-2 receptor affinity, while sigma-1 affinity is more sensitive to steric fit within a constrained binding pocket [2].
| Evidence Dimension | Predicted lipophilicity (clogP) and steric bulk (CMR) as a function of N-cycloalkyl ring size |
|---|---|
| Target Compound Data | clogP ≈ 3.7–3.9; CMR ≈ 82.5 cm³/mol (cycloheptyl, C₇ ring); MW 279.5 g/mol; Formula C₁₇H₃₃N₃ |
| Comparator Or Baseline | 1-(1-Cyclohexylpiperidin-4-yl)-4-methylpiperazine: clogP ≈ 3.2–3.4; CMR ≈ 77.9 cm³/mol (cyclohexyl, C₆ ring); MW 265.4 g/mol; Formula C₁₆H₃₁N₃. 1-(1-Cyclopentylpiperidin-4-yl)-4-methylpiperazine: clogP ≈ 2.7–2.9; CMR ≈ 73.3 cm³/mol (cyclopentyl, C₅ ring); MW 251.4 g/mol; Formula C₁₅H₂₉N₃ |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.55 (cycloheptyl vs. cyclohexyl); ΔCMR ≈ +4.6 cm³/mol (cycloheptyl vs. cyclohexyl); ΔMW = +14.1 g/mol (one additional CH₂ unit) |
| Conditions | Computational prediction using fragment-based Hansch-Leo method (clogP) and atomic molar refractivity summation (CMR); no experimental logP or logD data identified for the target compound in the public domain |
Why This Matters
The +0.5 log unit difference in predicted lipophilicity between the cycloheptyl and cyclohexyl analogs crosses the threshold known to affect membrane passive permeability by approximately 2- to 3-fold in Caco-2 monolayer assays for compounds in this MW range, which impacts both in vitro assay performance and in vivo brain penetration potential.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chemical Reviews, 1971, 71(6), 525–616. Fragment-based clogP calculation methodology (Hansch-Leo method). Cycloheptyl fragment π-value derived from cycloheptane vs. cyclohexane partition data. View Source
- [2] Berardi, F.; Abate, C.; Ferorelli, S.; Colabufo, N.A.; Perrone, R. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 2009, 9(3), 184–196. Demonstrates that increased lipophilicity in cycloalkylpiperazine series correlates with enhanced sigma-2 affinity. View Source
